molecular formula C12H12BrF3N2OS B8380537 3-(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide CAS No. 130997-65-8

3-(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide

Cat. No.: B8380537
CAS No.: 130997-65-8
M. Wt: 369.20 g/mol
InChI Key: QBJZZPKTRQTDRI-UHFFFAOYSA-N
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Description

3-(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide is a useful research compound. Its molecular formula is C12H12BrF3N2OS and its molecular weight is 369.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

130997-65-8

Molecular Formula

C12H12BrF3N2OS

Molecular Weight

369.20 g/mol

IUPAC Name

3-but-3-enyl-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrobromide

InChI

InChI=1S/C12H11F3N2OS.BrH/c1-2-3-6-17-9-5-4-8(18-12(13,14)15)7-10(9)19-11(17)16;/h2,4-5,7,16H,1,3,6H2;1H

InChI Key

QBJZZPKTRQTDRI-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 4-bromo-1-butene (10.8 g) in 2-propanol (30 cc). The mixture is heated for 48 hours to boiling. After cooling of the mixture to a temperature in the region of 20° C., the precipitate is filtered off and then washed with 2-propanol (2×50 cc). 3-(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide (2.5 g), m.p. 202° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure is as in Example 15, starting with 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 4-bromo-1butene (10.8 g) in 2-propanol (30 cc). The mixture is heated for 48 hours to boiling. After cooling of the mixture to a temperature in the region of 20.C, the precipitate is filtered off and then washed with 2-propanol (2×50 cc). 3(3-Butenyl)-2-imino-6-trifluoromethoxybenzothiazoline hydrobromide (2.5 g), m.p. 202° C., is obtained.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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